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Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)butan-1-ol

CAS No.: 1007517-63-6

Cat. No.: B1289948

Get Quote

In modern drug discovery and development, the pyrazole nucleus stands out as a "privileged

scaffold." Its presence in numerous FDA-approved drugs highlights its importance in medicinal

chemistry.[1] Pyrazole-containing compounds exhibit a vast spectrum of biological activities,

including anti-inflammatory, anticancer, and analgesic properties.[2][3][4] The specific molecule

of interest, 3-(1H-pyrazol-1-yl)butan-1-ol, combines this critical heterocyclic core with a chiral

secondary alcohol moiety, presenting a unique analytical challenge. An unambiguous and

thorough structural elucidation is not merely an academic exercise; it is the foundational pillar

upon which all subsequent pharmacological, toxicological, and pharmacokinetic studies are

built. This guide provides a comprehensive, multi-technique approach to the structural analysis

of this molecule, grounded in the principles of causality and self-validation, to ensure the

highest degree of scientific integrity for researchers in the field.

Molecular Blueprint: Initial Characterization
Before delving into complex spectroscopic analysis, we establish the fundamental blueprint of

the target molecule. 3-(1H-pyrazol-1-yl)butan-1-ol has the molecular formula C₇H₁₂N₂O and a

monoisotopic mass of 140.09496 Da. This information is the initial hypothesis that all

subsequent experiments will seek to confirm.
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The core structure consists of a pyrazole ring attached via its N1 position to the third carbon of

a butan-1-ol chain. This creates a chiral center at the C3 position of the butanol backbone.

Caption: 2D structure of 3-(1H-pyrazol-1-yl)butan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen

framework of an organic molecule. For 3-(1H-pyrazol-1-yl)butan-1-ol, a combination of 1D

(¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous

assignment.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum allows for the identification and quantification of chemically non-

equivalent protons. The expected chemical shifts are governed by the electronic environment,

with electronegative atoms (N, O) and aromatic systems (pyrazole) causing significant

deshielding (downfield shifts).

Expertise & Causality: The protons on the pyrazole ring (H3', H4', H5') are expected in the

aromatic region (typically δ 6.0-8.0 ppm).[5] The proton on the carbon bearing the pyrazole

(H3) will be deshielded due to its proximity to the nitrogenous ring. Similarly, the protons on the

carbon bearing the hydroxyl group (H1) will be shifted downfield. The hydroxyl proton itself is

often a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Expected ¹H NMR Data (300 MHz, CDCl₃)
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Proton Label
Expected
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale for
Assignment

H4' (pyrazole) ~7.5 t 1H
Triplet due to
coupling with
H3' and H5'.

H3'/H5'

(pyrazole)
~7.4 / ~6.2 d 2H

Doublets due to

coupling with

H4'. Distinct

shifts due to

proximity to the

butanol chain.

H3 (butanol) ~4.2 m 1H

MCH connected

to pyrazole and

adjacent to a

CH₂ and CH₃.

H1 (butanol) ~3.8 m 2H

CH₂ adjacent to

the deshielding

OH group.

OH ~2.5 (variable) br s 1H

Broad singlet,

exchangeable

with D₂O.

H2 (butanol) ~1.9 m 2H

Methylene group

adjacent to two

methine/methyle

ne groups.

| H4 (butanol, CH₃) | ~1.3 | d | 3H | Methyl group coupled to the H3 methine proton. |

Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Carbons attached to heteroatoms or participating in the aromatic pyrazole ring will appear

significantly downfield.
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Expected ¹³C NMR Data (75 MHz, CDCl₃)

Carbon Label
Expected Chemical Shift
(δ, ppm)

Rationale for Assignment

C3'/C5' (pyrazole) ~139 / ~129
Aromatic carbons adjacent
to nitrogen atoms.[6][7]

C4' (pyrazole) ~105
Aromatic carbon shielded

relative to C3'/C5'.[6]

C1 (butanol) ~60
Carbon directly bonded to the

electronegative oxygen atom.

C3 (butanol) ~55
Carbon directly bonded to the

pyrazole nitrogen.

C2 (butanol) ~35 Aliphatic methylene carbon.

| C4 (butanol, CH₃) | ~20 | Aliphatic methyl carbon. |

2D NMR for Connectivity Validation
While 1D NMR provides a strong foundation, 2D NMR experiments are required for definitive

proof of the proposed structure.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. We expect

to see correlations tracing the butanol backbone: H4 ↔ H3 ↔ H2 ↔ H1.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly

attached carbon. This experiment definitively links the proton assignments from Table 1 to

the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are 2-3 bonds away. This is the critical experiment for linking the butanol chain

to the pyrazole ring. We expect to see a correlation from the H3 proton of the butanol chain

to the C3' and C5' carbons of the pyrazole ring, confirming the N1-C3 linkage.
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Caption: NMR workflow for structural elucidation.

Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of 3-(1H-pyrazol-1-yl)butan-1-ol and

dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Insert the sample into a 300 MHz (or higher) NMR spectrometer.

Lock & Shim: Lock onto the deuterium signal of the solvent and perform automated or

manual shimming to optimize magnetic field homogeneity.
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¹H Acquisition: Acquire a standard ¹H spectrum using a single-pulse experiment.

¹³C Acquisition: Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments using

the manufacturer's recommended parameter sets, optimizing for expected coupling

constants.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the TMS peak to 0 ppm for both ¹H and ¹³C spectra.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of

the compound and structural clues based on its fragmentation pattern under energetic

conditions.

Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI), we

expect to observe the protonated molecule [M+H]⁺ at m/z 141.1022, confirming the molecular

formula C₇H₁₂N₂O. High-resolution mass spectrometry (HRMS) is crucial here to distinguish

this formula from other isobaric possibilities.

Under harder ionization (e.g., Electron Impact, EI), the molecule will fragment in predictable

ways. Alcohols commonly undergo α-cleavage (cleavage of the bond adjacent to the oxygen-

bearing carbon) and dehydration (loss of H₂O).[8] The pyrazole ring can also undergo

characteristic ring-opening and fragmentation pathways.[9]

Expected Mass Spectrometry Fragments (EI-MS)
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment
Identity

Fragmentation Pathway

140 [M]⁺• Molecular Ion

125 [M - CH₃]⁺
Loss of the terminal methyl

group.

122 [M - H₂O]⁺• Dehydration of the alcohol.

97 [C₄H₇N₂]⁺

Cleavage at the C2-C3 bond

(α-cleavage relative to

pyrazole).

68 [C₃H₄N₂]⁺•
Pyrazole radical cation after

cleavage of the butanol chain.

| 45 | [C₂H₅O]⁺ | Cleavage at the C1-C2 bond (α-cleavage relative to OH). |

Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

Infusion: Infuse the sample directly into an ESI source coupled to a high-resolution mass

spectrometer (e.g., Orbitrap or TOF).

Ionization: Use positive ion mode to generate the [M+H]⁺ ion.

Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Analysis: Determine the accurate mass of the most abundant ion and use the

instrument's software to calculate the elemental composition, comparing it to the theoretical

value for C₇H₁₃N₂O⁺. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy: Functional Group
Identification
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IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule. Each functional group absorbs infrared radiation at a characteristic

frequency.

Expertise & Causality: For 3-(1H-pyrazol-1-yl)butan-1-ol, the most prominent and diagnostic

peak will be the O-H stretching vibration from the alcohol. Due to hydrogen bonding, this peak

is typically very broad and strong, appearing in the 3600-3300 cm⁻¹ region.[8][10] The absence

of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the presence of an alcohol rather

than a ketone or aldehyde. Other key absorptions include the C-O stretch of the alcohol and

various C-H and C=N/C=C stretches from the aliphatic chain and pyrazole ring.[11]

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3600-3300 Strong, Broad
O-H stretch (alcohol, H-
bonded)

3100-3000 Medium
C-H stretch (aromatic,

pyrazole)

2960-2850 Strong C-H stretch (aliphatic, butanol)

~1550 Medium C=N stretch (pyrazole ring)

~1500 Medium C=C stretch (pyrazole ring)

| ~1050 | Strong | C-O stretch (secondary alcohol) |

Protocol: Attenuated Total Reflectance (ATR) FTIR
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and running a background scan.

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the

sample directly onto the ATR crystal.

Acquisition: Lower the pressure arm to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise
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ratio.

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is

analyzed for the presence of the characteristic absorption bands listed in Table 4.

Definitive Confirmation: Single-Crystal X-ray
Crystallography
While the combination of spectroscopic techniques provides overwhelming evidence for the

structure, single-crystal X-ray crystallography is the unequivocal gold standard for determining

the three-dimensional atomic arrangement of a molecule in the solid state.[12]

Expertise & Causality: This technique provides precise data on bond lengths, bond angles, and

the relative orientation (conformation) of the pyrazole ring and the butanol side chain. It would

also definitively establish the relative stereochemistry if a racemic mixture was crystallized or

the absolute stereochemistry if a chiral resolution was performed and a suitable heavy atom is

present.

Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Grow suitable single crystals of the compound. This is often the most

challenging step and may require screening various solvents and crystallization techniques

(e.g., slow evaporation, vapor diffusion).

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer

head.

Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold

nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with a

monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure

factors. Use specialized software (e.g., SHELX) to solve the phase problem and generate an

initial electron density map.[13] Refine the atomic positions and thermal parameters against

the experimental data to achieve the final, high-resolution crystal structure.
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Integrated Analytical Strategy
A robust structural elucidation relies on the convergence of data from multiple, orthogonal

techniques. No single method provides all the answers, but together they build an irrefutable

case.

Pristine Sample:
3-(1H-pyrazol-1-yl)butan-1-ol

Mass Spectrometry
(ESI-HRMS, EI)

Infrared Spectroscopy
(ATR-FTIR)

NMR Spectroscopy
(¹H, ¹³C, 2D)

X-Ray Crystallography
(If single crystal)

Molecular Formula: C₇H₁₂N₂O
Fragmentation Pattern

Functional Groups:
-OH (alcohol)

-No C=O

C-H Framework
Atom Connectivity

N1-C3 Linkage

3D Atomic Coordinates
Bond Lengths/Angles

Absolute Conformation

Final Validated Structure

Definitive
Proof

Click to download full resolution via product page

Caption: Integrated workflow for structural validation.

This integrated approach ensures trustworthiness. The molecular formula from MS is confirmed

by the atom counts from NMR. The functional groups identified by IR are consistent with the

chemical environments observed in the NMR spectra. The complete connectivity map from 2D

NMR is ultimately validated in three-dimensional space by X-ray crystallography. Each piece of

data corroborates the others, leading to a single, self-consistent structural assignment.

References
Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From

Rational Structural Considerations. Frontiers in Chemistry. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1289948/docs?utm_src=pdf-body-img#foreword-the-analytical-imperative-for-privileged-scaffolds
https://www.frontiersin.org/articles/10.3389/fchem.2017.00023/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (2021). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2021(4),

M1295. Available at: [Link]

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity,

and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1202. Available at: [Link]

Da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole

Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as

Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals,

15(11), 1388. Available at: [Link]

Abdel-Wahab, B. F., et al. (2021). Efficient Synthesis and Comprehensive Characterization of

bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.

ChemistrySelect, 6(32), 8235-8241. Available at: [Link]

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at:

[Link]

Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-
1H-pyrazole-3-carboxylic acid by using same.

Saad, E. F., et al. (1993). Mass spectrometric study of some pyrazoline derivatives. Rapid

Communications in Mass Spectrometry, 7(8), 738-741. Available at: [Link]

ResearchGate. (n.d.). ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-

Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones.

Available at: [Link]

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles,

DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

International Journal of Novel Research and Development. (2024). A REVIEW ON

PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). Available at: [Link]

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter

alcohols. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.mdpi.com/1422-8599/2021/4/M1295
https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9696200/
https://www.researchgate.net/publication/353846665_Efficient_Synthesis_and_Comprehensive_Characterization_of_bis-Pyrazole_Derivatives_Including_X-Ray_Crystallography_and_Hirshfeld_Surface_Analysis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Alcohols_and_Phenols/3.01%3A_Structure_and_Properties_of_Alcohols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.researchgate.net/publication/229641775_Mass_spectrometric_study_of_some_pyrazoline_derivatives
https://www.researchgate.net/publication/272166524_ChemInform_Abstract_One-Pot_Three-Component_Synthesis_of_3-5-Amino-1H-pyrazol-4-yl-3-2-hydroxy-44-dimethyl-6-oxocyclohex-1-enylindolin-2-ones
https://www.researchgate.net/publication/287201938_Theoretical_NMR_investigation_of_pyrazol_and_substituted_pyrazoles_DNMR_and_1_H_spin-lattice_relaxation_times
https://www.ijnrd.org/papers/IJNRD2407061.pdf
https://www.youtube.com/watch?v=F3a-ma02m-I
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-

pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic

Comparison. Crystals, 13(7), 1109. Available at: [Link]

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles

and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of

Pharmacy & BioAllied Sciences, 5(3), 196-204. Available at: [Link]

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural

Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of

Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 23. Available at: [Link]

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-

dicarboxylic... Available at: [Link]

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Available

at: [Link]

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

Molecules, 28(18), 6520. Available at: [Link]

Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole

and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part

A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Available at: [Link]

ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer

Agents. Available at: [Link]

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of

Polynitropyrazoles. Available at: [Link]

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.mdpi.com/2073-4352/13/7/1109
https://cdnsciencepub.com/doi/abs/10.1139/v93-092
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3757876/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780490/
https://www.researchgate.net/figure/The-FTIR-spectra-of-gaseous-products-of-1H-pyrazole-3-5-dicarboxylic-acid-decomposition_fig4_330694151
https://www.researchgate.net/publication/373650047_X-ray_crystallographic_comparison_of_pyrazole_subsidiaries
https://www.mdpi.com/1420-3049/28/18/6520
https://pubmed.ncbi.nlm.nih.gov/21703911/
https://pubs.acs.org/doi/10.1021/acsomega.5c00998
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4705973/
http://www.hymasynthesis.com/new_products.html
https://pubchem.ncbi.nlm.nih.gov/compound/2795542
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available

at: [Link]

ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of

N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8185-8191. Available

at: [Link]

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.

Available at: [Link]

Wikipedia. (n.d.). 1-Butanol. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR
studies - PMC [pmc.ncbi.nlm.nih.gov]

2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational
Structural Considerations [frontiersin.org]

3. ijnrd.org [ijnrd.org]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. cdnsciencepub.com [cdnsciencepub.com]

7. pubs.acs.org [pubs.acs.org]

8. chem.libretexts.org [chem.libretexts.org]

9. researchgate.net [researchgate.net]

10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax
[openstax.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://medicines4all.vcu.edu/media/medicines4all/docs/M4ALLDolutegravirAminoAlcohol.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.7b01321
https://openstax.org/books/organic-chemistry/pages/17-11-spectroscopy-of-alcohols-and-phenols
https://en.wikipedia.org/wiki/1-Butanol
https://www.benchchem.com/product/b1289948?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667768/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://www.ijnrd.org/papers/IJNRD2407061.pdf
https://www.mdpi.com/2624-781X/4/3/29
https://www.researchgate.net/publication/331742205_Theoretical_NMR_investigation_of_pyrazol_and_substituted_pyrazoles_DNMR_and_1_H_spin-lattice_relaxation_times
https://cdnsciencepub.com/doi/pdf/10.1139/v93-092
https://pubs.acs.org/doi/10.1021/acsomega.5c00320
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.researchgate.net/publication/244962606_Mass_spectrometric_study_of_some_pyrazoline_derivatives
https://openstax.org/books/organic-chemistry/pages/17-11-spectroscopy-of-alcohols-and-phenols
https://openstax.org/books/organic-chemistry/pages/17-11-spectroscopy-of-alcohols-and-phenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole
based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Foreword: The Analytical Imperative for Privileged
Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289948/docs#foreword-the-analytical-imperative-
for-privileged-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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